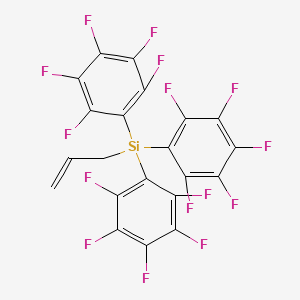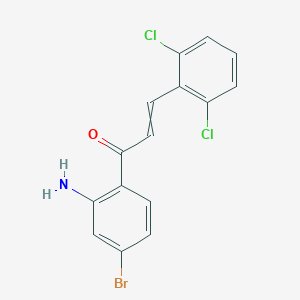
Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a tetraester derivative of dodecadiyne, characterized by the presence of four ester groups attached to a dodecadiyne backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate typically involves the esterification of dodecadiyne-6,6,7,7-tetracarboxylic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dodecadiyne-6,6,7,7-tetracarboxylic acid, dodecadiyne-6,6,7,7-tetraol, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The diyne backbone may also participate in cycloaddition reactions, leading to the formation of bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
3,9-Dodecadiyne: A simpler diyne compound without ester groups.
Dodecadiyne-6,6,7,7-tetracarboxylic acid: The parent acid of tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate.
Tetraethyl dodeca-3,9-diyne-5,5,6,6-tetracarboxylate: A structural isomer with ester groups at different positions.
Uniqueness
This compound is unique due to its specific ester group arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
864846-99-1 |
|---|---|
Fórmula molecular |
C24H34O8 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
tetraethyl dodeca-3,9-diyne-5,5,6,6-tetracarboxylate |
InChI |
InChI=1S/C24H34O8/c1-7-13-15-17-23(19(25)29-9-3,20(26)30-10-4)24(18-16-14-8-2,21(27)31-11-5)22(28)32-12-6/h7-12,17-18H2,1-6H3 |
Clave InChI |
RAKSXYZJNMNCDP-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC(C(=O)OCC)(C(=O)OCC)C(CC#CCC)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)


![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)




![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
